

Ethyl 4-methyl-2-oxocyclohexanecarboxylate

CAS 13537-82-1 data

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Compound of Interest

Compound Name:	<i>Ethyl 4-methyl-2-oxocyclohexanecarboxylate</i>
Cat. No.:	B083034

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An In-depth Technical Guide to **Ethyl 4-methyl-2-oxocyclohexanecarboxylate** (CAS 13537-82-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

Ethyl 4-methyl-2-oxocyclohexanecarboxylate, a cyclic β -keto ester, represents a cornerstone building block in synthetic organic chemistry. Its unique structural arrangement, featuring a ketone, an ester, and a chiral center on a cyclohexane ring, provides a rich platform for a multitude of chemical transformations. This guide delves into the core physicochemical properties, synthesis, reactivity, and practical applications of this compound, offering field-proven insights and detailed protocols for the modern researcher. Its significance lies not just in its own structure, but in its potential as a precursor for complex molecular architectures, from natural products to novel pharmaceutical agents.^[1]

Part 1: Core Compound Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section consolidates the essential identification, physicochemical, and spectroscopic data for **Ethyl 4-methyl-2-oxocyclohexanecarboxylate**.

Chemical Identity

- CAS Number: 13537-82-1[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[\[2\]](#)
- Synonyms: Ethyl 4-methyl-2-cyclohexanone-1-carboxylate, 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester, 2-Carbethoxy-5-methylcyclohexanone, NSC 84213[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₀H₁₆O₃[\[2\]](#)[\[5\]](#)
- Canonical SMILES: CCOC(=O)C1CCC(CC1=O)C[\[2\]](#)
- InChIKey: FFVHHWOJYFCNJP-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in reactions. The data presented below is consolidated from multiple sources for comprehensive coverage.

Property	Value	Source(s)
Molecular Weight	184.23 g/mol	[2] [3]
Appearance	Clear colorless to yellow liquid	[6]
Density	~1.045 g/mL at 25 °C	[3] [4]
Boiling Point	128-132 °C at 32 mmHg; 113 °C at 12 Torr	[3] [4]
Melting Point	53-54 °C	[4]
Refractive Index (n ₂₀ /D)	1.473	[3] [4]
XLogP3	1.55	[4]

Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous identification and quality control of the title compound.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl ester group (a quartet and a triplet), the methyl group on the ring (a doublet), and the various methylene and methine protons of the cyclohexanone ring.[2][7]
- ^{13}C NMR Spectroscopy: The carbon spectrum is defined by signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the ring methyl group, and the four distinct sp^3 hybridized carbons of the cyclohexane ring.[2][8]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically found in the region of 1710-1750 cm^{-1} .[2][8]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides a fragmentation pattern that can be used to confirm the molecular weight and structural features of the molecule.[2][8]

Part 2: Synthesis and Mechanistic Pathways

The construction of the cyclic β -keto ester framework is a classic challenge in organic synthesis. The primary route involves an intramolecular condensation reaction, a testament to the power of enolate chemistry.

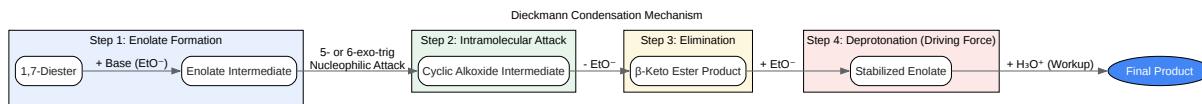
Primary Synthetic Route: The Dieckmann Condensation

The most direct and widely recognized method for synthesizing cyclic β -keto esters like **Ethyl 4-methyl-2-oxocyclohexanecarboxylate** is the Dieckmann Condensation.[9][10][11][12] This reaction is the intramolecular equivalent of the Claisen condensation, where a diester undergoes cyclization in the presence of a base to form a five- or six-membered ring.[9][13]

The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester) is used to prevent transesterification side reactions.[10] The reaction is driven forward by the final deprotonation of the product, as the resulting β -keto ester is significantly more acidic than the starting alcohol, forming a stabilized enolate.[10][13]

Mechanistic Visualization

The following diagram illustrates the step-by-step mechanism of the Dieckmann Condensation for the formation of a generic six-membered cyclic β -keto ester.



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Caption: Key steps in the base-catalyzed Dieckmann condensation.

Part 3: Reactivity and Synthetic Applications

The true value of **Ethyl 4-methyl-2-oxocyclohexanecarboxylate** lies in its versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity Profile

The molecule's functionality allows for several key transformations:

- Enolate Chemistry: The acidic proton between the two carbonyl groups is easily removed by a base, generating a stabilized enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions, such as alkylation and acylation.
- Michael Addition: The α,β -unsaturated system that can be formed from this molecule allows it to act as a Michael acceptor, enabling conjugate addition reactions.^[1]
- Decarboxylation: Upon hydrolysis of the ester to a carboxylic acid, subsequent heating readily induces decarboxylation to yield 4-methylcyclohexanone, providing a straightforward route to substituted cyclic ketones.^[10]

- **Heterocycle Formation:** The dual carbonyl functionality serves as an excellent starting point for condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine) to construct various heterocyclic systems.[1][3]

Applications in Complex Synthesis

This building block is instrumental in several areas of advanced organic synthesis:

- **Natural Product Synthesis:** It serves as a key intermediate in the synthesis of various natural products, including terpenoids and sterols.[1][14] Its structure is related to the well-known Hagemann's ester, another pivotal reagent in this field.[14][15]
- **Pharmaceutical Development:** The cyclohexanone core is a common scaffold in medicinal chemistry. This compound is used to synthesize biologically active molecules, including potential antitumor agents and dopamine agonists.[1][6][16]
- **Asymmetric Synthesis:** The presence of a prochiral center allows it to be used as a starting material for creating enantiopure compounds through various stereoselective reactions.[1]
- **Fused Ring Systems:** While not a direct reaction, the principles of enolate formation and cyclization inherent to its synthesis and reactivity are fundamental to powerful ring-forming strategies like the Robinson Annulation, which is used to construct polycyclic systems like steroids.[1][17][18]

Part 4: Experimental Protocols & Workflows

To bridge theory and practice, this section provides a representative synthetic protocol and an analytical workflow.

Protocol: Synthesis via Dieckmann Condensation

This protocol outlines a general procedure for the synthesis of a cyclic β -keto ester. Note: This is a representative protocol and may require optimization.

Objective: To synthesize a cyclic β -keto ester from a suitable 1,7-diester.

Materials:

- Appropriate diethyl 3-methylheptanedioate
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Toluene, anhydrous
- Hydrochloric acid (1 M)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
- **Base Suspension:** Under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.
- **Substrate Addition:** Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Quenching:** Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure **Ethyl 4-methyl-2-oxocyclohexanecarboxylate**.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis.

Caption: Standard workflow for purification and characterization.

Part 5: Safety and Handling

Prudent laboratory practice requires awareness of the potential hazards and proper handling procedures for any chemical reagent.

- **Hazard Identification:** This compound is classified as a skin sensitizer and may cause an allergic skin reaction. It may also cause eye, skin, and respiratory tract irritation.[2][4][19]
- **GHS Classification:** Warning (H317: May cause an allergic skin reaction).[4]
- **Handling:** Use with adequate ventilation. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][19][20]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][21]
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[19]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[19][21]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[19]

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